molecular formula C22H14N2O6 B4002006 benzyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

benzyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B4002006
M. Wt: 402.4 g/mol
InChI Key: OELKQQRNZIBSLA-UHFFFAOYSA-N
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Description

Benzyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C22H14N2O6 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.08518617 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solvation and Gel Formation

Research by Singh and Baruah (2008) elucidates the role of solvation in controlling reaction paths and gel formation in imide derivatives, highlighting the complex behavior of similar compounds in different solvents. Their study showcases how the condensation reaction of 1,8-naphthalic anhydride with specific reactants leads to compounds that can form gels in mixed solvents, a property that could be leveraged in material science for creating novel gel-based materials (D. Singh & J. Baruah, 2008).

Antenna-Sensitized Photorelease

Papageorgiou, Ogden, and Corrie (2004) describe an antenna-sensitized nitroindoline precursor for the rapid release of carboxylates upon flash photolysis, particularly effective for releasing neuroactive amino acids like L-glutamate. This application is critical in biological experiments where precise and rapid control over biochemical signals is required, showcasing potential in neuroscience research (G. Papageorgiou, D. Ogden, & J. Corrie, 2004).

Molecular Electronic Device

A study by Chen et al. (1999) on a molecule containing a nitroamine redox center demonstrates the molecule's use in electronic devices, showing negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1. This research opens avenues for using similar compounds in the development of molecular electronics, indicating the potential for high-efficiency electronic switches (Jia Chen, M. Reed, A. Rawlett, & J. Tour, 1999).

Detection of Nitro Compounds

Li, Yu, and Xu (2021) focus on the synthesis and selective detection towards TNP (2,4,6-Trinitrophenol) of two coordination polymers, leveraging the properties of similar compounds for sensing applications. Their work demonstrates the potential of such compounds in developing sensitive and selective sensors for detecting nitro compounds, which is crucial in environmental monitoring and security (Dan-Dan Li, Jie-hui Yu, & Ji-qing Xu, 2021).

Properties

IUPAC Name

benzyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O6/c25-20-18-11-6-15(22(27)30-13-14-4-2-1-3-5-14)12-19(18)21(26)23(20)16-7-9-17(10-8-16)24(28)29/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELKQQRNZIBSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.